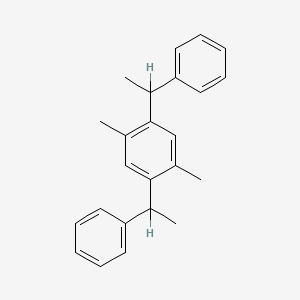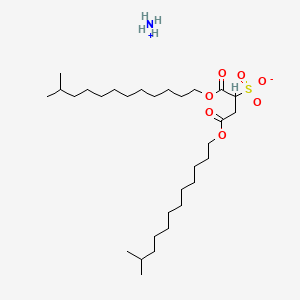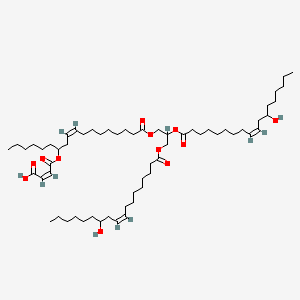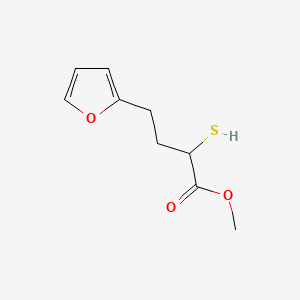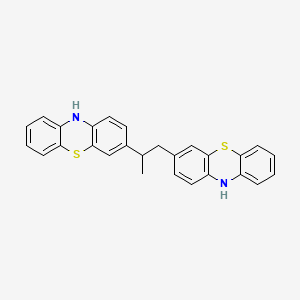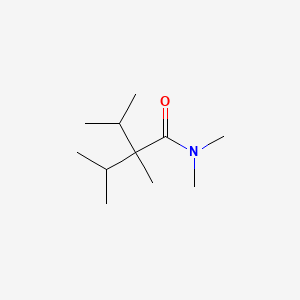
2-Isopropyl-N,N,2,3-tetramethylbutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-N,N,2,3-tetramethylbutyramide is a synthetic compound known for its cooling properties. It is a white crystalline powder that is nearly odorless and is widely used in various applications, including medicinal preparations, oral care products, foodstuffs, cosmetics, and confectionery products .
Vorbereitungsmethoden
The synthesis of 2-Isopropyl-N,N,2,3-tetramethylbutyramide can be achieved through the Ritter reaction. This involves the reaction of 2,2-diisopropylpropionitrile with methanol in the presence of an acid . The reaction conditions typically include the use of alkylating agents such as borates, carbonates, or phosphates . Industrial production methods may vary, but the Ritter reaction remains a common approach due to its efficiency and yield.
Analyse Chemischer Reaktionen
2-Isopropyl-N,N,2,3-tetramethylbutyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different amide derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-N,N,2,3-tetramethylbutyramide has a wide range of scientific research applications:
Chemistry: It is used as a coolant in various chemical reactions and processes.
Biology: Its cooling properties make it useful in biological studies, particularly in experiments requiring temperature regulation.
Medicine: It is used in medicinal preparations for its cooling and soothing effects, often found in topical creams and ointments.
Wirkmechanismus
The cooling effect of 2-Isopropyl-N,N,2,3-tetramethylbutyramide is due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is responsible for sensing cold temperatures in the body. When the compound binds to TRPM8, it activates the channel, leading to a cooling sensation on the skin or mucosa .
Vergleich Mit ähnlichen Verbindungen
2-Isopropyl-N,N,2,3-tetramethylbutyramide is often compared to other cooling agents like menthol and WS-23. While menthol provides an immediate cooling effect, it can sometimes cause a burning sensation. WS-23, on the other hand, offers a continuous and long-lasting cooling effect without the burning sensation . The unique aspect of this compound is its ability to provide a mild and sustained cooling effect, making it suitable for a wide range of applications.
Similar Compounds
- Menthol
- WS-23 (N,2,3-trimethyl-2-isopropylbutanamide)
- 2-Isopropyl-N,2,3-trimethylbutyramide
Eigenschaften
CAS-Nummer |
51115-69-6 |
|---|---|
Molekularformel |
C11H23NO |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
N,N,2,3-tetramethyl-2-propan-2-ylbutanamide |
InChI |
InChI=1S/C11H23NO/c1-8(2)11(5,9(3)4)10(13)12(6)7/h8-9H,1-7H3 |
InChI-Schlüssel |
ZYQWAFXFBQUZGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C(C)C)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


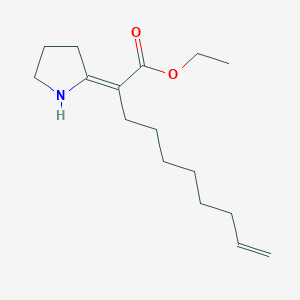
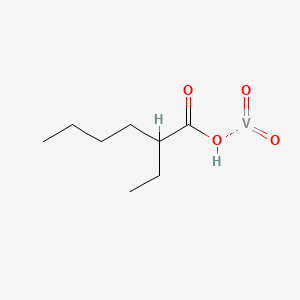
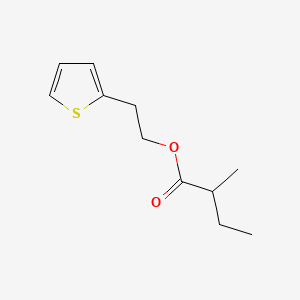

![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
